Calcium polystyrene sulfonate

Overview

Description

Calcium polystyrene sulfonate is a cation-exchange resin primarily used to treat hyperkalemia, a condition characterized by elevated potassium levels in the blood. This compound works by exchanging calcium ions for potassium ions in the gastrointestinal tract, thereby reducing potassium levels in the body .

Mechanism of Action

Target of Action

Calcium polystyrene sulfonate (CPS) primarily targets potassium ions in the body . The compound’s role is to bind to these ions, which are crucial for various physiological processes, including nerve impulse transmission and muscle contraction .

Mode of Action

CPS works by exchanging its calcium ions for potassium ions in the digestive tract . Instead, the complex is excreted in the feces, thereby reducing the amount of potassium that can be absorbed into the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by CPS is the regulation of potassium levels in the body . By binding to potassium ions in the digestive tract, CPS prevents their absorption into the bloodstream . This action helps to lower high levels of potassium in the blood, a condition known as hyperkalemia .

Pharmacokinetics

It acts locally in the gut, binding to potassium ions and carrying them out of the body through fecal excretion .

Result of Action

The molecular effect of CPS action is the formation of a calcium-potassium complex that is excreted in the feces . Consequently, CPS helps to lower serum potassium levels, effectively treating hyperkalemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CPS. For instance, the presence of other medications in the digestive tract can affect the compound’s ability to bind to potassium ions . CPS can bind to various drugs within the digestive tract, potentially reducing their absorption and effectiveness . Therefore, it is recommended to separate the dosing of CPS from any other oral medications by at least three hours to avoid any potential interactions .

Biochemical Analysis

Biochemical Properties

Calcium polystyrene sulfonate interacts with various biomolecules in the body. It works by attaching to potassium ions in the gut, preventing potassium from entering the bloodstream and thereby reducing the levels of potassium in the blood . This interaction is crucial in the biochemical reactions involving the compound.

Cellular Effects

This compound influences cell function by altering the concentration of potassium ions, which play a vital role in maintaining cell membrane potential and transmitting nerve impulses . By reducing the levels of potassium in the blood, this compound can affect cellular processes such as cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the exchange of ions. When the resin reaches the large intestine, the hydrogen ions are exchanged for free potassium ions, and the resin is then eliminated in the feces . This process allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that the resin can effectively remove excess potassium from the body over a period of time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on dosage effects in animal models are limited, it is known that the compound’s effectiveness in binding potassium ions can be influenced by the dosage .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the regulation of potassium levels in the body. It interacts with potassium ions in the gut, leading to a decrease in the absorption of potassium . This interaction can affect metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through the digestive system. After oral administration, it passes through the stomach and enters the small intestine, where it starts to exchange sodium ions for potassium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium polystyrene sulfonate is synthesized by sulfonating polystyrene. The general reaction involves the addition of sulfonate groups to the polystyrene backbone using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction can be represented as:

(CH2CHC6H5)n+nSO3→(CH2CHC6H4SO3H)n

The degree of sulfonation can vary based on the reaction conditions .

Industrial Production Methods: In industrial settings, the sulfonated polystyrene is then neutralized with calcium hydroxide to form this compound. The process involves:

- Dissolving polystyrene in a suitable solvent.

- Sulfonating the dissolved polystyrene.

- Neutralizing the sulfonated product with calcium hydroxide.

- Purifying and drying the final product .

Chemical Reactions Analysis

Types of Reactions: Calcium polystyrene sulfonate primarily undergoes ion-exchange reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable polymeric structure.

Common Reagents and Conditions: The ion-exchange reactions involve the exchange of calcium ions with other cations such as potassium, sodium, or hydrogen ions. These reactions occur under mild conditions, typically in aqueous solutions .

Major Products: The major product of these ion-exchange reactions is the corresponding polystyrene sulfonate salt, such as potassium polystyrene sulfonate when potassium ions are exchanged .

Scientific Research Applications

Calcium polystyrene sulfonate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Sodium polystyrene sulfonate: Similar to calcium polystyrene sulfonate but exchanges sodium ions instead of calcium ions.

Sodium zirconium cyclosilicate: A newer compound used for treating hyperkalemia, which works by trapping potassium ions in the gastrointestinal tract.

Uniqueness: this compound is unique in its ability to avoid sodium retention, making it a preferable option for patients who need to manage both potassium and sodium levels .

Biological Activity

Calcium polystyrene sulfonate (CPS) is an ion-exchange resin primarily used in the treatment of hyperkalemia, particularly in patients with chronic kidney disease (CKD). Its mechanism of action involves the exchange of calcium ions for potassium ions in the gastrointestinal tract, leading to a reduction in serum potassium levels. This article delves into the biological activity of CPS, supported by research findings, case studies, and data tables to provide a comprehensive overview.

CPS functions as a cation-exchange resin. When administered, it releases calcium ions in exchange for potassium ions. This process occurs mainly in the intestines, where CPS binds to potassium ions and facilitates their excretion through feces. The efficacy of CPS is quantified by its capacity to lower potassium levels at a rate of approximately 1 mEq of potassium per gram of resin .

Key Points:

- Ion Exchange : CPS exchanges calcium for potassium.

- Site of Action : Primarily acts in the intestines.

- Efficacy : Approximately 1 mEq potassium exchanged per gram of resin.

Case Studies

A study published in PLoS One evaluated the long-term efficacy of CPS in managing hyperkalemia among CKD patients. The study involved 144 participants and reported significant reductions in serum potassium levels after treatment with CPS:

| Group | Basal Serum K (mmol/L) | Follow-up Serum K (mmol/L) | Daily CPS Dose (g/day) | Response (%) |

|---|---|---|---|---|

| 1 | 5.8 ± 0.4 | 4.9 ± 0.7 * | 8.2 ± 3.6 | 79.9 |

| 2 | 5.7 ± 0.4 | 4.9 ± 0.7 * | 7.2 ± 3.6 | 71.4 |

| 3 | 5.7 ± 0.2 | 5.1 ± 0.6 * | 8.7 ± 3.5 | 66.7 |

| 4 | 5.7 ± 0.3 | 4.7 ± 0.6 * | 7.6 ± 3.6 | 86.8 |

*P < 0.001 versus basal serum K .

This study demonstrated that a higher baseline level of serum potassium correlated with a more pronounced response to CPS treatment.

Safety Profile

CPS is generally well-tolerated among CKD patients, with few serious adverse effects reported during long-term use . However, factors such as age and concurrent medications (e.g., ACE inhibitors) may influence its efficacy.

Comparative Efficacy

A comparative analysis highlighted that CPS is effective across different formulations, with no significant differences observed between various brands or preparations . The response rates varied slightly based on patient demographics and clinical characteristics:

| Variable | N | Response (%) |

|---|---|---|

| Male | 101 | 74 |

| Female | 92 | 83 |

| CKD Stage | ||

| Stage 2 | 6 | 75 |

| Stage 3 | 86 | 82 |

| Stage 4 | 70 | 76 |

| Stage 5 | 31 | 74 |

| ACEI/ARB Use | ||

| Yes | 114 | 74 |

| No | 79 | 86 |

*Chi-square tests were used to compare dichotomous variables .

Properties

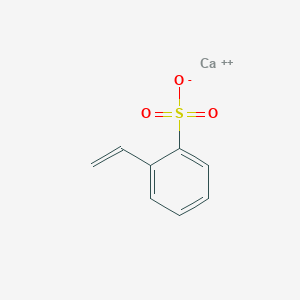

IUPAC Name |

calcium;2-ethenylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Ca/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBYVKWTVVYTPL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7CaO3S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28210-41-5 (Parent) | |

| Record name | Calcium polystyrene sulfonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

223.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37286-92-3 | |

| Record name | Calcium polystyrene sulfonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(1-(4-sulfophenyl)ethylen) calciumsalz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.